molecular formula C12H11NO3S B11669921 (5E)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11669921
M. Wt: 249.29 g/mol
InChI Key: GIRVZKMQGSXZKT-JXMROGBWSA-N
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Description

(5E)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-ethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinediones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features and the presence of the ethoxy group, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

(5E)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H11NO3S/c1-2-16-9-5-3-8(4-6-9)7-10-11(14)13-12(15)17-10/h3-7H,2H2,1H3,(H,13,14,15)/b10-7+

InChI Key

GIRVZKMQGSXZKT-JXMROGBWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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